3-Chloro-4-fluoro-5-nitrophenol
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Overview
Description
3-Chloro-4-fluoro-5-nitrophenol is a useful research compound. Its molecular formula is C6H3ClFNO3 and its molecular weight is 191.54. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Synthesis
3-Chloro-4-fluoro-5-nitrophenol is involved in reactions that highlight its reactivity, especially in substitutions facilitated by its halogen and nitro groups. For instance, the SNAr (nucleophilic aromatic substitution) reactions of halogenated nitrobenzenes, including compounds similar to this compound, have been studied to understand the influence of meta and para substituents on reaction pathways. These reactions are crucial in synthesizing various organic compounds and intermediates used in pharmaceuticals and agrochemicals (Cervera, Marquet, & Martin, 1996).
Environmental Degradation
The compound's structural analogs have been examined for their environmental persistence and degradation. Studies on the sonochemical degradation of aromatic pollutants, including chloro- and nitro-substituted phenols, demonstrate the potential for ultrasound-assisted mineralization of these compounds in aqueous solutions, which is relevant for water treatment and environmental remediation processes (Goskonda, Catallo, & Junk, 2002).
Sensor Development
Research into the development of sensors for detecting specific ions or compounds in solutions has explored the use of nitrophenolate ions, which are structurally related to this compound. These studies aim to create sensitive and selective detection systems for environmental monitoring, security, and diagnostic applications. For example, the use of graphitic carbon nitride nanosheets for fluorescence sensing demonstrates the potential for detecting nitroaromatic compounds in water, which could be adapted for compounds like this compound (Rong et al., 2015).
Mechanism of Action
Target of Action
Nitrophenols are generally known to interact with various enzymes and proteins within the cell, disrupting normal cellular function .
Mode of Action
Nitrophenols, in general, are known to cause oxidative stress in cells, leading to cell damage . The presence of the nitro group can lead to the formation of reactive oxygen species, which can damage cellular components .
Biochemical Pathways
For instance, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacteria
Pharmacokinetics
They are primarily metabolized in the liver and excreted in urine .
Result of Action
Nitrophenols are generally toxic and can cause cellular damage through oxidative stress .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Chloro-4-fluoro-5-nitrophenol are not well-studied. Nitro compounds, such as this compound, are important nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical reaction, but specific interactions have not been reported in the literature.
Cellular Effects
Nitro compounds can have significant effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitro compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Nitro compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors .
Properties
IUPAC Name |
3-chloro-4-fluoro-5-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-4-1-3(10)2-5(6(4)8)9(11)12/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMSQRYDECBNOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.